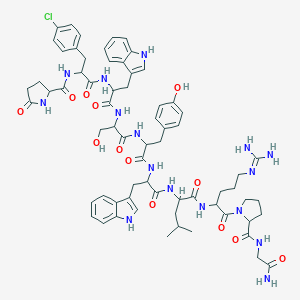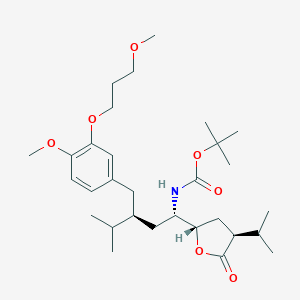![molecular formula C9H6F3IN2O B132646 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol CAS No. 197968-46-0](/img/structure/B132646.png)
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
Overview
Description
“2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol” is a chemical compound with the molecular formula C9H6F3IN2O and a molecular weight of 342.06 . It is used for research purposes, particularly in proteomics research .
Molecular Structure Analysis
The molecular structure of “2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol” is defined by its molecular formula, C9H6F3IN2O . The InChI code for this compound is 1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3,13H,4H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 69-70 degrees Celsius . The compound’s IUPAC name is [2-iodo-4-(trifluoromethyl)phenyl]methanol .Scientific Research Applications
Photolysis and Carbene Formation
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol is used in the study of carbene-yielding amino acids for peptide photoaffinity reagents. It has been prepared from p-bromobenzyl alcohol and utilized in alkylating certain esters, which aids in the formation of amino acids used as building blocks for peptide photoaffinity reagents (Shih & Bayley, 1985).
Stability and Kinetics in Protein Labelling
The stability and decay kinetics of diazoalkanes derived from trifluoromethyl phenyl diazirines, including 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol, have been studied in the context of protein labeling. These compounds serve as relatively stable carbene precursors forming covalent bonds with proteins (Djordjevic et al., 2020).
Photoaffinity Probes
In the field of bioconjugate chemistry, the compound is used to investigate the photolysis of 3-aryl-3-(trifluoromethyl)diazirines as photoaffinity probes. The research highlights the intermediacy of a singlet carbene and its potential limitations in obtaining primary sequence data in biological systems (Platz et al., 1991).
Modification of Gold Nanoparticles
A 3-aryl-3-(trifluoromethyl)diazirine-modified monolayer-protected gold nanoparticle, utilizing 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol, is used to demonstrate efficient modification of the nanoparticle interface via carbene insertion reactions. This showcases its utility in the creation of new structures through modification of gold nanoparticles (Ismaili et al., 2010).
RNA Cross-linking Probes
Diazirine-containing RNA photo-cross-linking probes, synthesized by substituting RNA nucleobases with analogues carrying aryl trifluoromethyl diazirine moieties, are used to identify microRNA (miRNA) targets. The compound plays a critical role in the effective regulation of target gene expression by miRNAs (Nakamoto & Ueno, 2014).
Synthesis and Transformation of Organic Compounds
The compound is also involved in the synthesis of novel organic compounds, like 1-(trifluoromethyl)furan derivatives, demonstrating its utility in organic chemistry and synthesis (Zhang & Yuan, 2007).
Photoaffinity Labeling
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol is used in photoaffinity labeling to introduce iodine labels onto aromatic rings, showcasing its application in studying protein-ligand interactions (Hashimoto et al., 2006).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection .
properties
IUPAC Name |
[2-iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IN2O/c10-9(11,12)8(14-15-8)6-2-1-5(4-16)7(13)3-6/h1-3,16H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDFFESOQHBLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458897 | |
| Record name | {2-Iodo-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol | |
CAS RN |
197968-46-0 | |
| Record name | {2-Iodo-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)






![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)


